molecular formula C10H12N4 B1612138 N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine CAS No. 879896-43-2

N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine

Cat. No.: B1612138
CAS No.: 879896-43-2
M. Wt: 188.23 g/mol
InChI Key: LLGQTEDUTKNYIP-UHFFFAOYSA-N
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Description

N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Triazole Derivatives in Medicinal Chemistry

Triazoles, including 1,2,4-triazole and its derivatives, have been extensively studied for their medicinal properties. These compounds have been found to possess a wide spectrum of biological activities, making them valuable in the development of new therapeutic agents. For instance, triazine, a related heterocyclic compound, has been explored for its antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. Such versatility highlights the potential of triazole derivatives, including N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine, in pharmaceutical research for the development of future drugs (Verma et al., 2019).

Applications in Organic Synthesis

Triazole derivatives serve as key intermediates and structural motifs in organic synthesis. They have been utilized in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. The review by Nazarov et al. (2021) elaborates on the industrial use of amino-1,2,4-triazoles, showcasing their versatility in creating a variety of products, including analytical reagents, heat-resistant polymers, and ionic liquids. This broad range of applications underscores the value of triazole derivatives in fine organic synthesis, suggesting potential research avenues for compounds like this compound in various scientific and industrial fields (Nazarov et al., 2021).

Environmental and Analytical Chemistry

The degradation of nitrogen-containing compounds, including triazole derivatives, through advanced oxidation processes (AOPs) is of significant interest in environmental chemistry. Bhat and Gogate (2021) provide an overview of the efficiency of AOPs in mineralizing nitrogen-containing compounds, which can improve water treatment schemes. This research area could be relevant for studying the environmental impact and degradation pathways of this compound and similar compounds, potentially leading to the development of more sustainable chemical processes and environmental remediation techniques (Bhat & Gogate, 2021).

Mechanism of Action

Target of Action

N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine, also known as Benzenemethanamine,N-methyl-3-(1H-1,2,4-triazol-1-yl)-, is a compound with potential applications in various fields such as medicinal chemistry and agrochemicals . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. For instance, it has been found to stabilize Cu+ ions in the reaction environment, enhancing its catalytic effect in the azide-acetylene cycloaddition . This stabilization of Cu+ ions is crucial as it keeps the ions accessible for chemical reactions .

Biochemical Pathways

The compound affects various biochemical pathways. In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds . These compounds can then interact with various biochemical pathways, leading to their therapeutic effects. For example, antifungal agents can disrupt the cell wall synthesis of fungi, while anticancer agents can interfere with cell division and growth .

Pharmacokinetics

An adme analysis of similar 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered as patient compliant . This suggests that this compound may also have suitable ADME properties, but further studies are needed to confirm this.

Result of Action

The result of the compound’s action depends on the specific pharmaceutical compounds that are synthesized using it as a starting material. For instance, when used to synthesize antifungal agents, the result can be the disruption of fungal cell wall synthesis, leading to the death of the fungi . When used to synthesize anticancer agents, the result can be the inhibition of cell division and growth, leading to the death of cancer cells .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound has shown promising results with respect to the stabilization of both Cu+ and Cu2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions . This suggests that the compound can be effective in a variety of environmental conditions.

Properties

IUPAC Name

N-methyl-1-[3-(1,2,4-triazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-11-6-9-3-2-4-10(5-9)14-8-12-7-13-14/h2-5,7-8,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGQTEDUTKNYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594503
Record name N-Methyl-1-[3-(1H-1,2,4-triazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-43-2
Record name N-Methyl-1-[3-(1H-1,2,4-triazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.